molecular formula C17H21N3O5S3 B11642738 1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate

1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate

Cat. No.: B11642738
M. Wt: 443.6 g/mol
InChI Key: OWYPAZZUZOELLF-UHFFFAOYSA-N
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Description

N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a carbamothioyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrrolidinyl structureCommon reagents used in these reactions include sulfonyl chlorides, thioureas, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an ionophore and its potential therapeutic properties set it apart from other similar compounds .

Properties

Molecular Formula

C17H21N3O5S3

Molecular Weight

443.6 g/mol

IUPAC Name

[1-[4-(acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C17H21N3O5S3/c1-4-19(5-2)17(26)27-14-10-15(22)20(16(14)23)12-6-8-13(9-7-12)28(24,25)18-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,18,21)

InChI Key

OWYPAZZUZOELLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(=O)C

Origin of Product

United States

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